1-[4-(Hexyloxy)phenyl]-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[4-(Hexyloxy)phenyl]-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, a hexyloxyphenyl group, and a pyridinylpiperidinyl moiety.
Preparation Methods
The synthesis of 1-[4-(Hexyloxy)phenyl]-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .
Chemical Reactions Analysis
1-[4-(Hexyloxy)phenyl]-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl and piperidinyl moieties, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield various intermediate products.
Scientific Research Applications
1-[4-(Hexyloxy)phenyl]-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[4-(Hexyloxy)phenyl]-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
1-[4-(Hexyloxy)phenyl]-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:
3-Chloro-1-aryl pyrrolidine-2,5-diones: These compounds are known for their inhibitory activity on carbonic anhydrase isoenzymes.
Pyrrolizines: These compounds share a similar core structure but differ in their biological activity and applications.
Prolinol derivatives: These compounds are used in various medicinal chemistry applications and have different stereochemical properties.
This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C26H33N3O3 |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
1-(4-hexoxyphenyl)-3-(4-pyridin-4-ylpiperidin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H33N3O3/c1-2-3-4-5-18-32-23-8-6-22(7-9-23)29-25(30)19-24(26(29)31)28-16-12-21(13-17-28)20-10-14-27-15-11-20/h6-11,14-15,21,24H,2-5,12-13,16-19H2,1H3 |
InChI Key |
OPHPOHLALVXDPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=CC=NC=C4 |
Origin of Product |
United States |
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